molecular formula C15H14N8O5S4 B13817611 (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13817611
M. Wt: 514.6 g/mol
InChI Key: UEQVTKSAEXANEZ-YIAKCIKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefmatilen, also known as S-1090, is an orally-active cephalosporin antibiotic. It was developed in Japan and first described in 1992. Cefmatilen is highly active against a variety of Gram-positive and Gram-negative bacteria, including Streptococcus pyogenes and Neisseria gonorrhoeae .

Preparation Methods

The synthesis of Cefmatilen involves several steps. The key intermediate is a thiazole derivative, which is synthesized through a series of reactions involving ethyl cyanoacetate, phenylisothiocyanate, and chloroacetone in different basic mediums. The final product is obtained through a reaction with dimethylformamide-dimethyl acetal in the presence of dimethylformamide . Industrial production methods involve large-scale synthesis techniques to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Cefmatilen undergoes various chemical reactions, including:

    Oxidation: Cefmatilen can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

Cefmatilen has a wide range of scientific research applications:

Mechanism of Action

Cefmatilen exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

Cefmatilen is unique among cephalosporin antibiotics due to its high activity against both Gram-positive and Gram-negative bacteria. Similar compounds include:

Cefmatilen stands out due to its oral bioavailability and its effectiveness against a wide range of bacterial pathogens .

Properties

Molecular Formula

C15H14N8O5S4

Molecular Weight

514.6 g/mol

IUPAC Name

(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H14N8O5S4/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22)/b21-8-/t9-,13+/m0/s1

InChI Key

UEQVTKSAEXANEZ-YIAKCIKCSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4

Origin of Product

United States

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